molecular formula C14H18O5 B3055150 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid CAS No. 63213-42-3

4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid

Cat. No. B3055150
CAS RN: 63213-42-3
M. Wt: 266.29 g/mol
InChI Key: KEQRXZMVISHFQP-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid” is a derivative of phenylacetic acid, which is a type of aromatic compound. It has a role as a human urinary metabolite and a human xenobiotic metabolite .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps including decarboxylation reaction, aldoxime reaction, and dehydration reaction . For instance, the synthesis of 3,4-dimethoxy benzyl cyanide involves decarboxylation on 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate in water to prepare 3,4-dimethoxy phenylacetaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket and created the ideal binding interactions .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, it can participate in hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .


Physical And Chemical Properties Analysis

The compound is a beige powder . It has a melting point range of 96-98 °C .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic uses, given the biological activities exhibited by similar compounds . Additionally, improved synthesis methods could be developed to increase yield, reduce cost, and make the process more suitable for industrial mass production .

properties

IUPAC Name

4-(3,4-diethoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-3-18-12-7-5-10(9-13(12)19-4-2)11(15)6-8-14(16)17/h5,7,9H,3-4,6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQRXZMVISHFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368715
Record name 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63213-42-3
Record name 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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